Cadmium myristate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

10196-67-5 |

|---|---|

Molecular Formula |

C28H54CdO4 |

Molecular Weight |

567.1 g/mol |

IUPAC Name |

cadmium(2+);tetradecanoate |

InChI |

InChI=1S/2C14H28O2.Cd/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2*2-13H2,1H3,(H,15,16);/q;;+2/p-2 |

InChI Key |

KADXVMUKRHQBGS-UHFFFAOYSA-L |

SMILES |

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].[Cd+2] |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].[Cd+2] |

Other CAS No. |

10196-67-5 |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Molecular Structure and Physicochemical Properties of Cadmium Myristate

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of cadmium myristate (cadmium tetradecanoate). Primarily utilized as a critical precursor in the colloidal synthesis of cadmium-based semiconductor nanocrystals, such as CdSe and CdS, its distinct chemical characteristics are fundamental to controlling nanoparticle nucleation and growth. This document details its coordination chemistry, summarizes key quantitative data, and presents standardized experimental protocols for its preparation. Furthermore, it visualizes key synthesis workflows, offering a valuable resource for researchers, scientists, and professionals in materials science and drug development who may encounter cadmium-based compounds.

Molecular Structure and Bonding

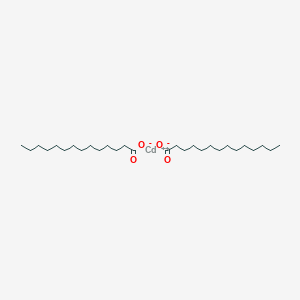

This compound is a metal carboxylate salt consisting of a central cadmium cation (Cd²⁺) and two myristate anions. The myristate is the conjugate base of myristic acid, a saturated fatty acid with 14 carbon atoms.

-

IUPAC Name: cadmium(2+);tetradecanoate[1]

-

SMILES: CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].[Cd+2][1][4]

-

InChI: InChI=1S/2C14H28O2.Cd/c21-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h22-13H2,1H3,(H,15,16);/q;;+2/p-2[1][3]

Coordination Chemistry

The cadmium(II) ion possesses a d¹⁰ electron configuration, which allows for flexible coordination geometries, with coordination numbers ranging from 2 to 8.[5] In the structure of this compound, the cadmium ion is coordinated with four oxygen atoms originating from the carboxylate groups of the two myristate ligands.[1] This arrangement results in a tetrahedral geometry around the central metal ion.[1] The long, nonpolar C₁₃H₂₇ hydrocarbon chains of the myristate ligands extend outwards, imparting an amphiphilic character to the molecule.[1] This dual nature—an ionic, polar head and long, nonpolar tails—governs its solubility in organic solvents and its function as a stabilizing agent in nanoparticle synthesis.

Physicochemical Properties

This compound is a white solid at room temperature.[1] Its properties are critical for its application in high-temperature colloidal synthesis, where it serves as both the cadmium source and a stabilizing ligand. A key thermal property is its dissolution in common organic solvents like 1-octadecene (B91540) at approximately 100°C, a temperature well below the typical nucleation point for CdSe nanoparticles.[1][6] This ensures a homogeneous reaction medium prior to nanocrystal formation.

| Property | Value | Reference(s) |

| CAS Number | 10196-67-5 | [1][2][3][7][8] |

| Molecular Weight | 567.14 g/mol | [1][2][3][7][8] |

| Boiling Point | 319.6°C at 760 mmHg | [1][2][8] |

| Flash Point | 144.8°C | [1][2][8] |

| Vapor Pressure | 0.000139 mmHg at 25°C | [1][2][8] |

| LogP | 6.87230 | [1][8] |

| Topological Polar Surface Area (PSA) | 80.26 Ų | [1][8] |

| Enthalpy of Fusion (ΔfusH) | 43.00 kJ/mol at 374.7 K (101.55 °C) | [4][9] |

| Entropy of Fusion (ΔfusS) | 115.00 J/(mol·K) at 374.7 K (101.55 °C) | [4][9] |

Experimental Protocols

The preparation of this compound can be achieved through several methods, with ex situ and in situ synthesis being the most common. The ex situ method produces a pure, isolable precursor, offering greater control and reproducibility.[1]

Ex Situ Synthesis Protocol

This method involves a precipitation reaction between a soluble cadmium salt and sodium myristate in a methanolic solution.[1]

-

Preparation of Sodium Myristate Solution: In a 1000 mL round-bottom flask, dissolve 5 g (20 mmol) of sodium myristate in 250 mL of methanol (B129727). Use sonication and vigorous stirring to ensure complete dissolution. An alternative starting point is to dissolve 0.240 g of sodium hydroxide (B78521) and 1.370 g of myristic acid in 240 mL of methanol.[1]

-

Preparation of Cadmium Salt Solution: In a separate 500 mL flask, dissolve 3 g (10 mmol) of cadmium nitrate (B79036) tetrahydrate (Cd(NO₃)₂·4H₂O) in 40-50 mL of methanol.[1]

-

Precipitation: Add the cadmium nitrate solution dropwise to the stirring sodium myristate solution at room temperature. A white precipitate of this compound will form immediately.

-

Stirring: Continue to stir the resulting mixture for a minimum of 2 hours at room temperature to ensure the reaction goes to completion.

-

Isolation: Filter the white precipitate from the solution using a Büchner funnel.

-

Washing: Wash the collected solid precipitate three times with 20 mL portions of fresh methanol to remove any unreacted reagents and byproducts.

-

Drying: Dry the final white solid product under vacuum at 40°C overnight. The typical yield is around 79-80%.

-

Characterization (Optional): Thermo-gravimetric analysis (TGA) can be performed to confirm the absence of water or solvent in the final product.

Role in Nanomaterial Synthesis

This compound is a cornerstone precursor for the synthesis of cadmium chalcogenide nanocrystals.[1] Its primary functions are:

-

Cadmium Source: It provides the Cd²⁺ ions required for the formation of the nanocrystal lattice.

-

Steric Stabilization: The long myristate ligands adsorb to the nanocrystal surface during growth, providing steric hindrance that prevents particle aggregation and allows for control over size and shape.[1]

In the widely used synthesis of CdSe nanoplatelets, this compound is heated with a selenium source in 1-octadecene.[6][10] The subsequent injection of a short-chain carboxylate, typically cadmium acetate (B1210297), is critical. In situ X-ray spectroscopy studies have revealed that the myristate and acetate ligands act synergistically.[6] The long-chain myristate ligands facilitate the initial nucleation of quantum dots and some "mini-nanoplatelets," while the addition of the short-chain acetate triggers rapid, anisotropic growth along the lateral dimensions of these mini-platelets, leading to the formation of mature, two-dimensional structures.[6][10] This disproves an earlier theory that this compound forms a lamellar template phase for growth.[1][6]

Biological Considerations and Toxicity

For professionals in drug development, any compound containing cadmium warrants careful consideration due to the element's known toxicity. The biological effects are primarily attributed to the free cadmium ion (Cd²⁺) rather than the intact this compound molecule.

Cadmium is a non-essential heavy metal and a cumulative toxin with a long biological half-life (10-30 years in humans).[11][12] It primarily accumulates in the kidney and liver.[12] The mechanisms of cadmium toxicity are multifaceted and include:

-

Oxidative Stress: Cadmium can generate reactive oxygen species (ROS) and inhibit antioxidant enzymes, leading to cellular damage.[11][12]

-

Ionic Mimicry: The Cd²⁺ ion can displace essential divalent cations like zinc (Zn²⁺) and calcium (Ca²⁺) from metalloenzymes and proteins, disrupting their normal function.[13]

-

Thiol Binding: As a soft acid, Cd²⁺ has a very high affinity for soft bases, particularly the sulfhydryl (thiol) groups of cysteine residues in proteins like metallothionein, which is involved in its sequestration.[14]

There are no known biological signaling pathways that specifically involve this compound. Its relevance to drug development is more likely to be indirect, for instance, in the synthesis of quantum dots for bioimaging applications, where understanding the precursor chemistry and potential for heavy metal leaching is critical for safety and efficacy.

References

- 1. This compound (10196-67-5) for sale [vulcanchem.com]

- 2. This compound | 10196-67-5 [chemnet.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound (CAS 10196-67-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. researchgate.net [researchgate.net]

- 6. In Situ Optical and X-ray Spectroscopy Reveals Evolution toward Mature CdSe Nanoplatelets by Synergetic Action of Myristate and Acetate Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. This compound|lookchem [lookchem.com]

- 9. This compound [webbook.nist.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Effects of myricetin against cadmium-induced neurotoxicity in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Mechanisms of Cadmium Toxicity in Living Organisms [mdpi.com]

- 13. Biological Effects of Human Exposure to Environmental Cadmium - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chelation of cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Synthesis of Cadmium Myristate for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis method for cadmium myristate, a key precursor in various scientific applications, including the synthesis of cadmium-containing nanoparticles. This document details the experimental protocol for the widely used precipitation method, presents quantitative data in a structured format, and includes a visual representation of the experimental workflow.

Core Synthesis Method: Precipitation

The most common and well-documented method for synthesizing this compound is through a precipitation reaction. This technique involves the reaction of a soluble cadmium salt with a soluble myristate salt in a suitable solvent, typically methanol (B129727). The resulting this compound, being insoluble in the reaction medium, precipitates out of the solution and can be isolated through filtration.

Experimental Protocol

This protocol is a compilation of methodologies reported in the scientific literature.[1]

Materials:

-

Cadmium nitrate (B79036) tetrahydrate (Cd(NO₃)₂·4H₂O)

-

Sodium myristate (NaC₁₄H₂₇O₂) or Myristic acid (C₁₄H₂₈O₂) and Sodium hydroxide (B78521) (NaOH)

-

Anhydrous Methanol (CH₃OH)

Equipment:

-

1000 mL round-bottom flask

-

500 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Sonication bath (optional, for dissolving sodium myristate)

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Vacuum oven

Procedure:

-

Preparation of Sodium Myristate Solution:

-

If starting from sodium myristate: Dissolve 5 g (20 mmol) of sodium myristate in 250 mL of methanol in a 1000 mL round-bottom flask. Use sonication and vigorous stirring to aid dissolution.

-

If starting from myristic acid: A sodium myristate solution can be prepared by dissolving 3.420 g (15 mmol) of myristic acid and 0.600 g (15 mmol) of sodium hydroxide in 500 mL of anhydrous methanol.[1]

-

-

Preparation of Cadmium Nitrate Solution: In a separate 500 mL round-bottom flask, dissolve 3 g (10 mmol) of cadmium nitrate tetrahydrate in methanol. Another reported procedure uses 1.542 g (5 mmol) of cadmium nitrate tetrahydrate dissolved in 50 mL of anhydrous methanol.[1]

-

Reaction: Add the cadmium nitrate solution dropwise to the sodium myristate solution while stirring vigorously at room temperature.[1] A white precipitate of this compound will form.

-

Stirring: Continue to stir the mixture for a specified duration to ensure the reaction goes to completion. Reported stirring times are typically around 2 hours at room temperature. Another protocol suggests continuing the reaction for 30 minutes after the addition of the cadmium nitrate solution is complete.[1]

-

Isolation: Filter the white precipitate using a filtration apparatus.

-

Washing: Wash the collected precipitate with 20 mL of methanol three times to remove any unreacted precursors and byproducts.

-

Drying: Dry the resulting white solid in a vacuum oven overnight at 40 °C or 65 °C[1].

-

Storage: The final product, this compound, should be stored in the dark at 4°C.

Quantitative Data Summary

The following table summarizes the quantitative data from the described precipitation method for synthesizing this compound.

| Parameter | Value (Source 1) | Value (Source 2)[1] |

| Reactants | ||

| Cadmium Salt | Cadmium nitrate tetrahydrate | Cadmium nitrate tetrahydrate |

| Cadmium Salt Amount | 3 g (10 mmol) | 1.542 g (5 mmol) |

| Myristate Salt | Sodium myristate | Sodium myristate (prepared in situ) |

| Myristate Salt Amount | 5 g (20 mmol) | 15 mmol (from myristic acid and NaOH) |

| Reaction Conditions | ||

| Solvent | Methanol | Anhydrous Methanol |

| Solvent Volume | 250 mL + volume for Cd salt | 500 mL + 50 mL |

| Temperature | Room Temperature | Not specified, likely room temperature |

| Reaction Time | 2 hours | 30 minutes post-addition |

| Product Information | ||

| Product | This compound | This compound |

| Yield | 4.5 g (7.9 mmol, 79%) | Not specified |

| Drying Temperature | 40 °C (vacuum) | 65 °C (vacuum) |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the precipitation synthesis of this compound.

Caption: Workflow for the precipitation synthesis of this compound.

Other Potential Synthesis Routes

While precipitation is the most detailed method in the available literature for producing this compound, other general methods for synthesizing metal carboxylates could potentially be adapted. These include:

-

Thermal Decomposition: This would involve the decomposition of a cadmium precursor in the presence of myristic acid at elevated temperatures. While this method is used to synthesize cadmium chalcogenide nanoparticles using cadmium carboxylates, its direct application for synthesizing this compound itself is not well-documented in the reviewed sources.[2][3]

-

Solvothermal Synthesis: This method involves a chemical reaction in a sealed vessel at temperatures above the boiling point of the solvent.[4][5][6] Similar to thermal decomposition, this route is more commonly reported for the synthesis of nanoparticles from this compound rather than the synthesis of the salt itself.

Further research and developmental studies would be required to establish detailed and reliable protocols for these alternative synthesis methods for this compound.

Characterization

Thermo-gravimetric analysis (TGA) can be used to assess the water content of the synthesized this compound. The absence of significant weight loss below 100 °C indicates that the product is free of water.

Conclusion

The precipitation method stands as a robust and reproducible technique for the synthesis of this compound. The detailed protocol and quantitative data provided in this guide offer a solid foundation for researchers and scientists to produce high-quality this compound for their specific applications. While alternative synthesis routes may exist, they are less documented and would require further investigation for optimization.

References

- 1. rsc.org [rsc.org]

- 2. The formation mechanism of CdSe QDs through the thermolysis of Cd(oleate)2 and TOPSe in the presence of alkylamine - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. Influence of Ball Milling on CdO Nanoparticles Prepared by Thermal Decomposition – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Facile Solvothermal Synthesis and Characterization Studies of Pure and Lead-doped Cadmium Sulfide Nanoparticles for Potential Photovoltaic Applications | Journal of Environmental Nanotechnology [nanoient.org]

An In-depth Technical Guide to the Physical Properties of Cadmium Myristate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadmium myristate, the cadmium salt of myristic acid, is a metal carboxylate that serves as a key precursor in the synthesis of cadmium-based nanomaterials, particularly quantum dots (QDs). Its physical and chemical properties are critical determinants of its utility in these applications, influencing reaction kinetics, nanoparticle morphology, and stability. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of the cellular signaling pathways impacted by cadmium, a crucial consideration for drug development professionals.

Core Physical and Chemical Properties

This compound is a white solid at room temperature.[1] Its properties are summarized in the tables below.

General Properties

| Property | Value | Reference |

| CAS Number | 10196-67-5 | [2][3][4] |

| Molecular Formula | C₂₈H₅₄CdO₄ | [2][3][4] |

| Molecular Weight | 567.137 g/mol | [2][3][4] |

| Appearance | White solid/precipitate | [1] |

| EINECS Number | 233-489-6 | [3] |

Thermal Properties

| Property | Value | Reference |

| Boiling Point | 319.6 °C at 760 mmHg | [3][5] |

| Flash Point | 144.8 °C | [3][5] |

| Enthalpy of Fusion (ΔfusH) | 43.00 kJ/mol at 374.70 K | [6] |

| Entropy of Fusion (ΔfusS) | 115.00 J/mol·K at 374.70 K | [6] |

Vapor Pressure

| Temperature | Vapor Pressure | Reference |

| 25 °C | 0.000139 mmHg | [3][5] |

Solubility

| Solvent Type | Solubility | Notes | Reference |

| Non-polar organic solvents | Soluble (especially upon heating) | Dissolves in 1-octadecene (B91540) at approximately 100 °C. Soluble in hot toluene. | [7][8] |

| Polar protic solvents | Insoluble | Insoluble in water, ethanol, and methanol (B129727). | [9] |

Spectroscopic Data

Detailed experimental FT-IR and NMR spectra for pure this compound are not widely reported in the available literature. Characterization is often performed in the context of its application as a precursor, where it is part of a mixture.

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound via a precipitation reaction.

Materials:

-

Cadmium nitrate (B79036) tetrahydrate (Cd(NO₃)₂·4H₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Myristic acid (C₁₄H₂₈O₂)

-

Methanol (CH₃OH)

-

Round-bottom flasks

-

Stirring apparatus

-

Addition funnel

-

Filtration apparatus

-

Vacuum drying oven

Procedure:

-

Preparation of Sodium Myristate Solution: Dissolve 0.240 g of sodium hydroxide and 1.370 g of myristic acid in 240 ml of methanol in a round-bottom flask with stirring to form sodium myristate.[1]

-

Preparation of Cadmium Nitrate Solution: In a separate flask, dissolve 0.617 g of cadmium nitrate tetrahydrate in 40 ml of methanol.[1]

-

Precipitation: Add the cadmium nitrate solution dropwise (approximately 1 drop per second) to the stirring sodium myristate solution using an addition funnel. A white precipitate of this compound will form.[1]

-

Washing: Filter the solution to collect the white precipitate. Wash the precipitate with methanol three times to remove any unreacted starting materials and byproducts.[1]

-

Drying: Dry the purified this compound precipitate under vacuum overnight.[1]

Thermal Analysis

Objective: To characterize the thermal stability and decomposition of this compound.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

Typical Experimental Conditions:

-

Atmosphere: Inert (e.g., Nitrogen) or Oxidizing (e.g., Air)

-

Heating Rate: A controlled rate, typically 5-20 °C/min

-

Temperature Range: From ambient temperature to a temperature sufficient for complete decomposition.

Data Acquired:

-

TGA: Mass loss as a function of temperature, indicating decomposition steps.

-

DSC: Heat flow as a function of temperature, indicating phase transitions (e.g., melting) and decomposition events (exothermic or endothermic).

Biological Considerations for Drug Development

While this compound itself is not directly implicated in biological signaling pathways, its potential dissociation in biological systems to release cadmium ions (Cd²⁺) is a significant concern for drug development professionals. Cadmium is a known toxic heavy metal that can interfere with numerous cellular processes.

Cellular Uptake of Cadmium

Cadmium ions can enter cells through various transport mechanisms, often competing with essential divalent cations like calcium (Ca²⁺) and zinc (Zn²⁺).

Cadmium-Induced Cellular Signaling Pathways

Once inside the cell, cadmium ions can disrupt critical signaling pathways, leading to cellular stress, apoptosis, and carcinogenesis. Key pathways affected by cadmium include:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Cadmium can activate various MAPK pathways, including ERK, JNK, and p38, which are involved in cell proliferation, differentiation, and stress responses.[10]

-

Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway: Cadmium can induce the activation of NF-κB, a key regulator of inflammatory and immune responses.[10]

-

Tumor Protein 53 (p53) Pathway: Cadmium can interfere with the p53 tumor suppressor pathway, which is crucial for cell cycle control and apoptosis in response to DNA damage.[10]

Conclusion

This compound is a crucial precursor in materials science, with its physical properties dictating its performance in the synthesis of nanomaterials. This guide has summarized the available data on its physical characteristics and provided detailed experimental protocols. For professionals in drug development, while this compound itself may not be a direct therapeutic agent, the potential for cadmium ion release necessitates a thorough understanding of cadmium's cellular uptake mechanisms and its disruptive effects on key signaling pathways. Further research is warranted to obtain more precise quantitative data on the physical properties of this compound, particularly its density and solubility in a wider range of solvents, and to elucidate its full spectroscopic profile.

References

- 1. This compound (10196-67-5) for sale [vulcanchem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 10196-67-5 [chemnet.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound (CAS 10196-67-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. In Situ Optical and X-ray Spectroscopy Reveals Evolution toward Mature CdSe Nanoplatelets by Synergetic Action of Myristate and Acetate Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. echemi.com [echemi.com]

- 10. Cadmium Exposure: Mechanisms and Pathways of Toxicity and Implications for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cadmium Myristate (CAS: 10196-67-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadmium myristate, with the CAS number 10196-67-5, is a cadmium salt of myristic acid. It is a key precursor in the synthesis of advanced nanomaterials, particularly cadmium-containing quantum dots (QDs). While not used as a direct therapeutic agent, its role in the production of QDs for biomedical imaging and potential drug delivery applications makes it a compound of significant interest to researchers in materials science and nanomedicine. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in the fabrication of nanoparticles.

Physicochemical Properties

This compound is a white solid that is insoluble in water. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 10196-67-5 | [1][2][3][4] |

| Molecular Formula | C28H54CdO4 | [3][4] |

| Molecular Weight | 567.137 g/mol | [3][4] |

| Boiling Point | 319.6°C at 760 mmHg | [2][3] |

| Flash Point | 144.8°C | [2][3] |

| Vapor Pressure | 0.000139 mmHg at 25°C | [3][5] |

| Enthalpy of Fusion (ΔfusH) | 43.00 kJ/mol at 374.70 K | [6] |

| Entropy of Fusion (ΔfusS) | 115.00 J/mol·K at 374.70 K | [6] |

| Topological Polar Surface Area | 80.3 Ų | [1] |

| EC Number | 233-489-6 | [1][2][3] |

| Synonyms | Cadmium tetradecanoate, Tetradecanoic acid, cadmium salt (2:1), cadmium ditetradecanoate | [1][3] |

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are detailed below. Both methods yield a white precipitate of this compound that can be isolated and dried.

Method 1: From Sodium Myristate and Cadmium Nitrate (B79036)

This protocol involves the reaction of sodium myristate with cadmium nitrate in methanol (B129727).[7]

-

Materials:

-

Sodium myristate

-

Cadmium nitrate tetrahydrate (Cd(NO3)2·4H2O)

-

Methanol

-

-

Procedure:

-

Dissolve 5 g (20 mmol) of sodium myristate in 250 mL of methanol in a 1000 mL round-bottom flask. Use sonication and vigorous stirring to aid dissolution.

-

In a separate 500 mL round-bottom flask, dissolve 3 g (10 mmol) of Cd(NO3)2·4H2O in methanol.

-

Add the cadmium nitrate solution dropwise to the sodium myristate solution while stirring.

-

Continue stirring the mixture for 2 hours at room temperature. A white precipitate will form.

-

Filter the white precipitate and wash it three times with 20 mL of methanol.

-

Dry the resulting white solid under vacuum at 40°C overnight.

-

Method 2: From Myristic Acid, Sodium Hydroxide (B78521), and Cadmium Nitrate

This protocol first generates sodium myristate in situ, which then reacts with cadmium nitrate.[8]

-

Materials:

-

Myristic acid

-

Sodium hydroxide (NaOH)

-

Cadmium nitrate tetrahydrate (Cd(NO3)2·4H2O)

-

Methanol

-

-

Procedure:

-

Dissolve 0.240 g of sodium hydroxide and 1.370 g of myristic acid in 240 mL of methanol.

-

In a separate flask, dissolve 0.617 g of cadmium nitrate tetrahydrate in 40 mL of methanol.

-

Add the cadmium nitrate solution dropwise (approximately 1 drop/second) to the stirring (800 rpm) sodium myristate solution.

-

After the appearance of a white precipitate, filter the solution to collect the precipitate on filter paper.

-

Wash the precipitate with methanol three times.

-

Dry the collected solid under vacuum overnight.

-

Synthesis of Cadmium Selenide (CdSe) Nanoplatelets using this compound

This compound is a crucial precursor in the synthesis of CdSe nanoplatelets, acting as a cadmium source and a ligand to control nanocrystal growth.[9]

-

Materials:

-

This compound

-

Selenium (Se) powder

-

1-Octadecene (ODE)

-

Cadmium acetate (B1210297)

-

-

Procedure:

-

In a reaction flask, combine this compound and elemental selenium in 1-octadecene.

-

Heat the mixture to a specific temperature (e.g., 240°C).

-

At a designated temperature (e.g., 190°C, 220°C, or 240°C), introduce cadmium acetate to the reaction mixture.[9] The addition of cadmium acetate triggers the anisotropic growth of the nanoplatelets.[9]

-

The reaction time and temperature will influence the size and properties of the resulting CdSe nanoplatelets.

-

The final product is a mixture of CdSe quantum dots and nanoplatelets, which can be separated by size-selective precipitation.[9]

-

Visualizations

Synthesis of this compound Workflow

Caption: Workflow for the synthesis of this compound.

General Workflow for Nanoparticle Synthesis using this compound

Caption: General workflow for nanoparticle synthesis.

Applications in Research and Drug Development

The primary application of this compound is as a precursor in the synthesis of cadmium-containing quantum dots (QDs), such as CdSe and CdS.[9][10][11] These QDs have unique optical properties that make them valuable in various biomedical applications, including:

-

Bioimaging: The bright and stable fluorescence of QDs allows for their use as probes in cellular and in vivo imaging.[12][13]

-

Drug Delivery: QDs can be functionalized to act as nanocarriers for targeted drug delivery to specific cells or tissues, such as cancer cells.[12][13][14]

It is important to note that this compound itself is not used as a therapeutic agent. Its relevance to drug development is indirect, through its essential role in creating the QD nanostructures that can be used in drug delivery systems.

Toxicity and Safety Considerations

The toxicity of cadmium-containing QDs is a significant area of research. The potential for cadmium ion leakage from the QD core is a major concern for their clinical application.[13][14]

Conclusion

This compound (CAS 10196-67-5) is a vital chemical precursor in the field of nanotechnology. Its primary role is in the controlled synthesis of cadmium-containing quantum dots, which have promising applications in biomedical imaging and as potential platforms for targeted drug delivery. While the inherent toxicity of cadmium necessitates careful handling and further research into the long-term safety of QD-based technologies, the unique properties of the nanomaterials derived from this compound ensure its continued importance in advanced materials research and development.

References

- 1. echemi.com [echemi.com]

- 2. This compound - Buy this compound, 10196-67-5, 233-489-6 Product on Hangzhou Dayangchem Co., Limited [dycnchem.com]

- 3. This compound | 10196-67-5 [chemnet.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound (CAS 10196-67-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. rsc.org [rsc.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. In Situ Optical and X-ray Spectroscopy Reveals Evolution toward Mature CdSe Nanoplatelets by Synergetic Action of Myristate and Acetate Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CdS crown growth on CdSe nanoplatelets: core shape matters - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00619J [pubs.rsc.org]

- 11. nnci.net [nnci.net]

- 12. Cadmium nanocluster as a safe nanocarrier: biodistribution in BALB/c mice and application to carry crocin to breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cadmium-Containing Nanoparticles: Perspectives on Pharmacology & Toxicology of Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cadmium-containing Quantum Dots: Current Perspectives on Their Application as Nanomedicine and Toxicity Concerns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of myricetin against cadmium-induced neurotoxicity in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Effects of Cadmium Toxicity [mdpi.com]

- 17. Mitigative action of mono isoamyl 2, 3-dimercaptosuccinate (MiADMS) against cadmium-induced damage in cultured rat normal liver cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. echemi.com [echemi.com]

An In-depth Technical Guide on the Thermal Decomposition of Cadmium Myristate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of cadmium myristate. This compound, a metal carboxylate, serves as a precursor in the synthesis of various cadmium-containing nanomaterials and has applications in diverse fields. A thorough understanding of its thermal behavior is paramount for controlling reaction kinetics, ensuring product purity, and establishing safe handling protocols. This document details the quantitative data from thermal analysis, comprehensive experimental methodologies, and the underlying chemical pathways of its decomposition.

Quantitative Thermal Analysis

The thermal decomposition of this compound is typically investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA monitors the mass loss of a sample as a function of temperature, providing insights into the stoichiometry of decomposition reactions. DSC measures the heat flow associated with thermal transitions, indicating whether a process is endothermic or exothermic.

The thermal decomposition of long-chain cadmium carboxylates, such as this compound, generally occurs in two principal stages when conducted in an inert atmosphere. The initial step involves the decomposition of the this compound to form a cadmium oxycarboxylate intermediate and a corresponding ketone. The subsequent step is the breakdown of the oxycarboxylate to yield cadmium oxide.

The quantitative data for the thermal decomposition of this compound in a nitrogen atmosphere is summarized in the following tables.

Table 1: Thermal Decomposition Stages of this compound

| Decomposition Step | Temperature Range (°C) | Weight Loss (%) |

| Step 1 | 210 - 380 | 32.8 |

| Step 2 | 380 - 460 | 16.5 |

Data sourced from "Thermogravimetric Analysis of Cadmium Carboxylates in Solid State" by S.S. Tomar, Suleman, and S. Verghese P.

Table 2: Kinetic Parameters for the Thermal Decomposition of this compound

| Decomposition Step | Activation Energy (Ea) (kcal/mol) |

| Step 1 | 6.5 |

| Step 2 | 7.3 |

Data sourced from "Thermogravimetric Analysis of Cadmium Carboxylates in Solid State" by S.S. Tomar, Suleman, and S. Verghese P.

Decomposition Pathway

The thermal decomposition of this compound in an inert atmosphere follows a sequential reaction pathway. The initial decomposition yields an intermediate species, which then further decomposes at a higher temperature to the final solid product.

Caption: Proposed decomposition pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent thermal analysis.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a soluble cadmium salt with a myristate salt.

Materials:

-

Cadmium nitrate (B79036) tetrahydrate (Cd(NO₃)₂·4H₂O)

-

Sodium myristate (NaC₁₄H₂₇O₂)

-

Methanol (B129727) (CH₃OH)

Procedure:

-

In a 1000 mL round-bottom flask, dissolve 20 mmol of sodium myristate in 250 mL of methanol with the aid of sonication and vigorous stirring.

-

In a separate 500 mL round-bottom flask, dissolve 10 mmol of cadmium nitrate tetrahydrate in methanol.

-

Add the cadmium nitrate solution dropwise to the sodium myristate solution.

-

Stir the resulting mixture for 2 hours at room temperature. A white precipitate of this compound will form.

-

Filter the white precipitate and wash it three times with 20 mL of methanol.

-

Dry the resulting solid under vacuum at 40 °C overnight.

Thermogravimetric and Differential Scanning Calorimetry (TGA/DSC) Analysis

This protocol is for the thermal analysis of this compound using a simultaneous thermal analyzer (STA).

Instrumentation:

-

Simultaneous Thermal Analyzer (STA) capable of TGA and DSC measurements.

-

Analytical balance with microgram sensitivity.

-

Aluminum or platinum crucibles.

-

High-purity nitrogen gas.

Procedure:

-

Instrument Calibration: Calibrate the TGA and DSC instruments according to the manufacturer's guidelines using standard reference materials for mass, temperature, and heat flow.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound powder into a tared TGA/DSC crucible. Ensure an even distribution of the sample at the bottom of the crucible.

-

Experimental Setup: Place the sample crucible and an empty reference crucible into the instrument. To ensure an inert atmosphere, purge the furnace with high-purity nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes prior to starting the experiment.

-

Thermal Program:

-

Heating Rate: Set a linear heating rate of 10 °C/min.

-

Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C. This range will encompass the complete decomposition of the organic components.

-

-

Data Acquisition: Record the sample mass (TGA), its first derivative (DTG), and the differential heat flow (DSC) as a function of temperature.

-

Post-Analysis: After the experiment, allow the furnace to cool to room temperature. Carefully remove the crucible and weigh it to determine the mass of the final residue.

Experimental Workflow Visualization

The logical flow of the experimental procedure for the thermal analysis of this compound is depicted in the following diagram.

Caption: Workflow for the thermal analysis of this compound.

Solubility of Cadmium Myristate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadmium myristate, the cadmium salt of myristic acid, is a metal carboxylate with significant applications in materials science, particularly as a precursor in the synthesis of cadmium-containing nanoparticles such as cadmium selenide (B1212193) (CdSe) quantum dots and nanoplatelets.[1][2] Its solubility in organic solvents is a critical parameter for these solution-based synthetic routes, influencing precursor concentration, reaction kinetics, and the morphology of the resulting nanomaterials. This guide provides a comprehensive overview of the solubility characteristics of this compound in various organic solvents, based on available literature. While specific quantitative solubility data is scarce, this document outlines the general principles governing its solubility, presents qualitative solubility information, and provides a detailed experimental protocol for its determination.

This compound is a white solid at room temperature.[3] Structurally, it consists of a cadmium ion coordinated to two myristate ligands. The long hydrocarbon chains of the myristate groups impart a significant nonpolar character to the molecule, making it amphiphilic.[3] This amphiphilic nature is a key determinant of its solubility behavior.[3]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 10196-67-5 | [3][4][5][6] |

| Molecular Formula | C₂₈H₅₄CdO₄ | [3][6] |

| Molecular Weight | 567.14 g/mol | [3][7] |

| Boiling Point | 319.6°C at 760 mmHg | [3][4] |

| Flash Point | 144.8°C | [3][4] |

| Vapor Pressure | 0.000139 mmHg at 25°C | [3][4] |

Solubility of this compound in Organic Solvents

The following table summarizes the expected qualitative solubility of this compound in different classes of organic solvents.

| Solvent Class | Example Solvents | Expected Solubility | Rationale and Citations |

| Nonpolar Aliphatic Hydrocarbons | Hexane, Heptane, 1-Octadecene | Moderate to High (with heating) | The long alkyl chains of this compound interact favorably with these nonpolar solvents. Heating is often required to overcome the crystal lattice energy and achieve dissolution. 1-Octadecene is a common solvent for the synthesis of CdSe nanoparticles from this compound, where it is heated to temperatures around 100°C or higher to dissolve the precursor.[1] |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to High (with heating) | Toluene is another frequently used solvent for dissolving this compound, particularly in the synthesis of CdSe nanocrystals.[2] Similar to aliphatic hydrocarbons, heating to temperatures above 60°C is typically employed to achieve a clear solution.[2] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate | The ether oxygen can potentially coordinate with the cadmium center, which may enhance solubility to some extent. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Low to Moderate | These solvents have a moderate polarity that may offer a balance for solvating both the nonpolar tails and the polar head of the molecule. |

| Polar Aprotic Solvents | Acetone, Dimethylformamide (DMF) | Low to Insoluble | The high polarity of these solvents is generally not compatible with the long, nonpolar alkyl chains of this compound. |

| Polar Protic Solvents | Methanol (B129727), Ethanol | Insoluble | The synthesis of this compound often involves its precipitation from methanol, indicating its low solubility in this solvent at room temperature.[8] The strong hydrogen bonding network of alcohols does not favorably interact with the nonpolar part of the molecule. |

Experimental Protocols

Given the lack of readily available quantitative solubility data, researchers may need to determine the solubility of this compound in a specific solvent for their application. Below are detailed methodologies for the synthesis of this compound and a general protocol for determining its solubility.

Synthesis of this compound

This protocol is adapted from a literature procedure for the preparation of this compound for nanoparticle synthesis.[8]

Materials:

-

Cadmium nitrate (B79036) tetrahydrate (Cd(NO₃)₂·4H₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Myristic acid (C₁₄H₂₈O₂)

-

Anhydrous methanol

Procedure:

-

Prepare Sodium Myristate Solution: In a large flask, dissolve sodium hydroxide and myristic acid in anhydrous methanol. For example, 0.600 g of NaOH and 3.420 g of myristic acid can be dissolved in 500 mL of anhydrous methanol.[8]

-

Prepare Cadmium Nitrate Solution: In a separate flask, dissolve cadmium nitrate tetrahydrate in anhydrous methanol. For example, 1.542 g of Cd(NO₃)₂·4H₂O can be dissolved in 50 mL of anhydrous methanol.[8]

-

Precipitation: Slowly add the cadmium nitrate solution dropwise to the sodium myristate solution while stirring vigorously. A white precipitate of this compound will form.

-

Washing: After the addition is complete, continue stirring for a period to ensure complete reaction. Then, collect the white precipitate by filtration. Wash the precipitate several times with anhydrous methanol to remove any unreacted starting materials and byproducts.

-

Drying: Dry the collected this compound under vacuum to remove residual solvent.

Determination of Solubility

This is a general protocol for determining the solubility of a solid in a liquid solvent at a specific temperature.

Materials and Equipment:

-

This compound

-

Organic solvent of interest

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Vials or flasks with tight-fitting caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the organic solvent in a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) with continuous agitation to ensure that the solution reaches saturation.

-

Sample Withdrawal and Filtration: Once equilibrium is reached, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved solid particles. This step should be performed quickly to minimize any temperature changes that could affect solubility.

-

Solvent Evaporation: Transfer a precisely weighed aliquot of the filtered, saturated solution to a pre-weighed evaporating dish or vial.

-

Drying and Weighing: Carefully evaporate the solvent in an oven or vacuum oven at a temperature below the decomposition point of this compound until a constant weight is achieved.

-

Calculation: The solubility can be calculated as follows:

Solubility ( g/100 g solvent) = [(Weight of dish + solid) - (Weight of dish)] / [(Weight of dish + solution) - (Weight of dish + solid)] * 100

Solubility (g/L) = (Weight of solid / Volume of aliquot)

Visualization of this compound in Nanoparticle Synthesis

This compound is a key precursor in the synthesis of CdSe nanoplatelets. The following diagram illustrates the logical workflow of a typical synthesis process where this compound is used.

Caption: Workflow for CdSe Nanoplatelet Synthesis.

This diagram illustrates the role of this compound as a cadmium precursor, which is first dissolved in a high-boiling point organic solvent with heating to form a homogeneous solution. Subsequently, a selenium precursor is introduced at a higher temperature to initiate the nucleation and growth of CdSe nanoplatelets.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is not extensively documented in readily accessible literature, its chemical nature as a metal carboxylate with long alkyl chains provides a strong basis for predicting its solubility behavior. It exhibits favorable solubility in nonpolar organic solvents, particularly at elevated temperatures, which is a property extensively utilized in the synthesis of nanomaterials. For applications requiring precise knowledge of its solubility, the experimental protocol provided in this guide can be employed for its determination. The continued use of this compound in advanced materials synthesis underscores the importance of understanding its fundamental physicochemical properties, including its interactions with organic solvents.

References

- 1. In Situ Optical and X-ray Spectroscopy Reveals Evolution toward Mature CdSe Nanoplatelets by Synergetic Action of Myristate and Acetate Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nathan.instras.com [nathan.instras.com]

- 3. This compound | 10196-67-5 [chemnet.com]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound | 10196-67-5 [chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound (CAS 10196-67-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. rsc.org [rsc.org]

Unraveling the Crystalline Nature of Cadmium Myristate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural analysis of cadmium myristate. While a complete single-crystal X-ray diffraction study of this compound is not publicly available, this document details established synthesis protocols and explores characterization techniques, using cadmium stearate (B1226849) as a representative analog for long-chain cadmium carboxylates. This guide is intended to be a valuable resource for researchers in materials science, chemistry, and drug development who are interested in the properties and applications of metallic soaps.

Introduction to this compound

This compound, the cadmium salt of myristic acid (tetradecanoic acid), is a metal carboxylate with a range of applications, notably as a precursor in the synthesis of cadmium-based quantum dots and other nanoparticles. Its amphiphilic nature, arising from the combination of a polar carboxylate head and a long nonpolar hydrocarbon tail, dictates its self-assembly properties and its utility in controlling nanocrystal growth. Understanding the crystalline structure of this compound is crucial for elucidating its role in these synthetic processes and for developing new applications.

Synthesis of this compound

The synthesis of this compound can be broadly categorized into two main approaches: ex situ and in situ methods.

Ex Situ Synthesis

In the ex situ method, this compound is prepared as a stable, isolable powder. A common and straightforward approach is through a precipitation reaction.

Experimental Protocol: Precipitation Method

-

Preparation of Sodium Myristate: A methanolic solution of sodium myristate is prepared by reacting myristic acid with a stoichiometric amount of sodium hydroxide (B78521) in methanol (B129727).

-

Preparation of Cadmium Salt Solution: A solution of a soluble cadmium salt, such as cadmium nitrate (B79036) tetrahydrate, is prepared in methanol.

-

Precipitation: The cadmium salt solution is added dropwise to the stirred sodium myristate solution at room temperature. This results in the immediate precipitation of white this compound.

-

Isolation and Purification: The precipitate is collected by filtration, washed multiple times with methanol to remove any unreacted precursors and byproducts, and then dried under vacuum.

In Situ Synthesis

For many applications, particularly in nanoparticle synthesis, this compound is generated in situ. This method avoids the need to isolate the precursor, simplifying the overall process.

Experimental Protocol: Reaction with Cadmium Oxide

-

Reaction Mixture: Cadmium oxide (CdO) and myristic acid are combined in a high-boiling point solvent, such as 1-octadecene (B91540) (ODE).

-

Heating: The mixture is heated to a high temperature (typically around 200-250 °C) under an inert atmosphere with vigorous stirring.

-

Formation of this compound: The cadmium oxide reacts with myristic acid to form this compound, which is soluble in the hot solvent. The completion of the reaction is often indicated by a color change of the solution.

-

Direct Use: The resulting solution containing this compound is then used directly for the subsequent steps of the nanoparticle synthesis.

Crystal Structure Analysis: Insights from Analogs

As of the latest literature review, a complete single-crystal X-ray diffraction structure of this compound has not been reported. However, studies on other long-chain cadmium carboxylates, such as cadmium stearate, confirm their crystalline nature. These compounds typically form lamellar structures, characterized by bilayers of interdigitated hydrocarbon chains separated by planes of cadmium ions coordinated to the carboxylate head groups.

Powder X-ray Diffraction (PXRD) is a powerful technique for characterizing the crystalline nature and lamellar spacing of such materials.

Representative Data for Long-Chain Cadmium Carboxylates

While specific crystallographic data for this compound is unavailable, the following table presents the kind of information that would be obtained from a full crystal structure analysis, using cadmium stearate as a placeholder to illustrate the expected parameters.

| Parameter | Representative Value (for a hypothetical long-chain Cadmium Carboxylate) | Description |

| Crystal System | Monoclinic or Triclinic | The likely crystal systems for such long-chain molecules. |

| Space Group | P2₁/c or P-1 | Common space groups for centrosymmetric structures. |

| Unit Cell Parameters | ||

| a (Å) | ~5-10 | Dimensions of the unit cell. |

| b (Å) | ~8-12 | |

| c (Å) | > 50 | The long axis, corresponding to the bilayer thickness. |

| α (°) | 90 | Angles of the unit cell. |

| β (°) | > 90 | |

| γ (°) | 90 | |

| Z | 2 or 4 | Number of formula units per unit cell. |

| Key Bond Lengths | ||

| Cd-O (Å) | ~2.2 - 2.5 | Distance between cadmium and oxygen atoms of the carboxylate group. |

| C-O (Å) | ~1.2 - 1.3 | Carbon-oxygen bond lengths in the carboxylate group. |

| C-C (Å) | ~1.54 | Standard single bond length in the alkyl chain. |

Note: The values in this table are illustrative and based on general knowledge of similar structures. They are not experimental data for this compound.

Experimental Protocol: Powder X-ray Diffraction (PXRD)

-

Sample Preparation: A fine powder of the synthesized this compound is carefully packed into a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation) in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions of the diffraction peaks are used to determine the d-spacings (interplanar distances) according to Bragg's Law (nλ = 2d sinθ). For lamellar structures, a series of low-angle peaks corresponding to the (00l) reflections are expected, from which the lamellar repeat distance can be calculated.

Visualizing the Workflow and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the key processes and concepts discussed in this guide.

Conclusion

While a definitive crystal structure of this compound remains to be elucidated through single-crystal X-ray diffraction, this guide provides a solid foundation for its synthesis and characterization. The provided protocols for ex situ and in situ synthesis are well-established, and the use of Powder X-ray Diffraction offers a reliable method for confirming the crystalline, lamellar nature of this and related long-chain metal carboxylates. Further research, potentially involving advanced diffraction techniques or computational modeling, will be necessary to fully resolve the atomic-level structure of this compound and to more deeply understand its role in the controlled synthesis of advanced nanomaterials.

The Role of Cadmium Myristate as a Precursor in Nanoparticle Synthesis: A Technical Guide

Introduction

Cadmium myristate, the cadmium salt of myristic acid, serves as a critical and versatile precursor in the colloidal synthesis of various cadmium-based semiconductor nanostructures, including cadmium selenide (B1212193) (CdSe), cadmium sulfide (B99878) (CdS), and cadmium telluride (CdTe) quantum dots and nanoplatelets.[1] Its unique chemical properties allow it to play multiple roles in the synthesis process, acting not only as a primary source of cadmium ions but also as a crucial agent for controlling particle nucleation, growth, and stabilization.[1] This technical guide provides an in-depth exploration of the functions of this compound, detailed experimental protocols for its preparation and use, and quantitative data to support the understanding of its role in creating high-quality, monodisperse nanoparticles for researchers, scientists, and drug development professionals.

Core Functions of this compound in Nanoparticle Synthesis

The efficacy of this compound as a precursor stems from its well-defined chemical structure and behavior in the high-temperature organic solvents used in nanoparticle synthesis. Its role can be categorized into three primary functions:

-

Cadmium Ion Source: The fundamental role of this compound is to provide cadmium (Cd²⁺) ions for the formation of the nanocrystal lattice. Upon thermal decomposition in a high-boiling point solvent, it releases cadmium ions that can react with a chalcogen source (e.g., selenium, sulfur, or tellurium).

-

Control of Nucleation and Growth: The kinetics of this compound's decomposition and its interaction with other species in the reaction mixture are pivotal for controlling the size, shape, and uniformity of the resulting nanoparticles. Research has shown that it dissolves around 100°C, which is well below the typical nucleation temperatures, ensuring a homogeneous reaction environment that facilitates a controlled formation process.[1] The rate of precursor conversion to monomers dictates the separation between the nucleation and growth stages, a key factor in achieving monodispersity.[2][3] Furthermore, this compound can form lamellar mesophases in solution, which may act as soft templates to direct the anisotropic, two-dimensional growth of nanoplatelets.[4][5]

-

Steric Stabilization: The long (C14) hydrocarbon chains of the myristate ligands dynamically bind to the surface of the growing nanoparticles. This surface capping provides steric hindrance, which prevents the nanoparticles from aggregating and fusing, thereby ensuring colloidal stability at high temperatures.[1]

Experimental Protocols

The preparation of the this compound precursor can be performed either ex situ, where it is synthesized and isolated before use, or in situ, where it is formed directly within the reaction flask.

Table 1: Reagents for this compound Preparation

| Preparation Method | Cadmium Source | Myristate Source | Solvent | Typical Scale | Reference |

| Ex-situ | Cadmium nitrate (B79036) tetrahydrate (1.23 g) | Sodium myristate (3.13 g) | Methanol (B129727) (110 mL total) | ~1.5 g yield | [4][6] |

| In-situ | Cadmium oxide (39 mg) | Myristic acid (0.137 g) | 1-Octadecene (B91540) (5 mL) | For direct use | [6] |

Protocol 1: Ex-situ Synthesis of this compound [4][6]

-

Solution A: Dissolve cadmium nitrate tetrahydrate (1.23 g) in 10 mL of methanol.

-

Solution B: Dissolve sodium myristate (3.13 g) in 100 mL of methanol with stirring and sonication until the solution is transparent.

-

Mixing: Add Solution A to Solution B and stir the mixture vigorously for 30 minutes at room temperature. A white precipitate of this compound will form.

-

Isolation: Filter the white precipitate from the solution using a Büchner funnel.

-

Washing: Rinse the precipitate three times with fresh methanol to remove any unreacted precursors or byproducts.

-

Drying: Dry the final product under vacuum overnight to yield pure this compound as a white powder.

Protocol 2: In-situ Synthesis of this compound [6]

-

Combine Reagents: In a three-neck flask, combine cadmium oxide (CdO), myristic acid, and 1-octadecene (ODE) (see Table 1 for quantities).

-

Heating: Heat the mixture to 250°C under an inert gas atmosphere while stirring.

-

Reaction: Continue heating until the solution becomes a clear, pale yellow color, indicating the formation of this compound. The solution is then ready for the subsequent injection of the chalcogenide precursor.

The hot-injection method is a widely adopted technique for producing high-quality quantum dots, relying on the rapid injection of a precursor into a hot solvent to induce a burst of nucleation.

Table 2: Parameters for Hot-Injection Synthesis of CdSe Nanoparticles

| Parameter | Value / Compound | Purpose | Reference |

| Cadmium Precursor | This compound (0.17 g) | Source of Cd²⁺ | [6] |

| Selenium Precursor | Selenium dioxide (33 mg) | Source of Se²⁻ | [6] |

| Solvent | 1-Octadecene (ODE) (37 mL) | High-boiling reaction medium | [6] |

| Ligands | Oleic acid (1 mL), Oleylamine (B85491) (1 mL) | Surface passivation, size/shape control | [6] |

| Degassing Temp. | 90 °C | Remove water and oxygen | [6] |

| Injection Temp. | 240 °C | Induce nucleation | [6] |

| Growth Temp. | 240 °C | Promote crystal growth | [6] |

Protocol 3: Hot-Injection Synthesis of CdSe Nanoparticles [6]

-

Precursor Solution: Combine this compound and 1-octadecene in a three-neck flask equipped with a condenser and thermocouple.

-

Degassing: Heat the solution to 90°C under vacuum for 1 hour while stirring to remove water and oxygen.

-

Heating: Switch to an inert gas atmosphere (e.g., Argon) and add selenium dioxide powder to the flask. Heat the mixture to the injection temperature of 240°C.

-

Ligand Addition: Once the temperature reaches 240°C, add a degassed solution of oleic acid and oleylamine drop-wise.

-

Growth: Allow the nanoparticles to grow at this temperature. The size of the nanocrystals is dependent on the growth time. Aliquots can be taken at various time points to monitor growth via UV-Vis and photoluminescence spectroscopy.

-

Quenching & Purification: Cool the reaction mixture to stop growth. Precipitate the nanoparticles by adding a non-solvent like ethanol (B145695) and centrifuge to collect them. Wash the nanoparticles multiple times before re-dispersing them in a non-polar solvent like toluene (B28343) or hexane.

Application in Specific Nanoparticle Systems

This compound is not limited to CdSe and is employed for a range of cadmium chalcogenide nanoparticles, with reaction conditions adjusted to suit the desired material.

Table 3: Comparative Use of this compound as a Precursor

| Nanoparticle | Chalcogenide Source | Typical Temperature Range | Key Observations | References |

| CdSe | Selenium dioxide, TOPSe | 150 - 280 °C | Widely used for quantum dots and nanoplatelets.[1][4] | [1][4][6] |

| CdS | Thioacetamide (B46855) (TAA), Sulfur powder | 210 - 230 °C | Reactivity of cadmium source is key to separating nucleation and growth stages.[2][3] | [2][3] |

| CdTe | Trioctylphosphine telluride (TOPTe) | 180 - 250 °C | Promotes continuous growth of nanoplatelets at lower temperatures.[7] | [7] |

This compound is a cornerstone precursor in the field of colloidal nanoparticle synthesis. Its multifunctional nature—acting as a reliable cadmium source, a kinetic control agent for nucleation and growth, and a steric stabilizer—makes it an invaluable tool for producing cadmium-based nanocrystals with precise control over their physical and optical properties. The detailed protocols and comparative data presented in this guide underscore its versatility and importance for researchers developing advanced nanomaterials for applications ranging from optoelectronics to biomedical imaging and therapeutics.

References

- 1. This compound (10196-67-5) for sale [vulcanchem.com]

- 2. Hot-injection synthesis of highly luminescent and monodisperse CdS nanocrystals using thioacetamide and cadmium source with proper reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Seeded Synthesis of CdSe/CdS Rod and Tetrapod Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Cadmium myristate safety and handling precautions

An In-depth Technical Guide to Cadmium Myristate: Safety and Handling for Researchers and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, a compound relevant to various research and development applications. Given the inherent toxicity of cadmium and its compounds, this document outlines the necessary precautions, exposure limits, and emergency procedures to ensure the safety of laboratory and manufacturing personnel. The information is compiled from available Safety Data Sheets (SDS), occupational safety guidelines, and toxicological data on cadmium compounds.

Hazard Identification and Classification

This compound is classified as hazardous. The primary route of acute toxicity is ingestion.[1] As with all cadmium compounds, it should be handled with extreme caution due to the potential for severe and long-term health effects.

GHS Classification:

-

Acute Toxicity, Oral: Danger (H301: Toxic if swallowed)[1]

General Cadmium Compound Hazards:

-

Carcinogenicity: Cadmium and its compounds are recognized as human carcinogens.[2][3][4]

-

Teratogenicity: Cadmium is a suspected human teratogen.[2]

-

Organ Damage: Prolonged or repeated exposure can cause damage to the kidneys, liver, and bones.[2][5][6]

-

Respiratory Effects: Inhalation of cadmium-containing dust or fumes can lead to respiratory irritation and, in severe cases, pulmonary edema.[2]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₅₄CdO₄ | [1][7] |

| Molecular Weight | 567.1 g/mol | [1][7] |

| CAS Number | 10196-67-5 | [1][7][8] |

| EC Number | 233-489-6 | [1] |

| Boiling Point | 319.6°C at 760 mmHg | [7] |

| Flash Point | 144.8°C | [7] |

| Vapor Pressure | 0.000139 mmHg at 25°C | [7] |

Occupational Exposure Limits

While specific occupational exposure limits (OELs) for this compound have not been established, the limits for cadmium and its compounds are applicable and must be strictly adhered to.

| Organization | Limit | Value |

| OSHA (PEL) | 8-hr TWA | 0.005 mg/m³[2][3][9] |

| NIOSH (REL) | Lowest Feasible Concentration | Carcinogen[2] |

| ACGIH (TLV) | 8-hr TWA (Total Particulates) | 0.01 mg/m³[2] |

| ACGIH (TLV) | 8-hr TWA (Respirable Fraction) | 0.002 mg/m³[2] |

PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; TWA: Time-Weighted Average

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize exposure risk.

4.1 Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Ensure safety showers and eye wash stations are readily accessible.[10]

4.2 Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[8][10]

-

Skin Protection: Use compatible, chemical-resistant gloves (e.g., nitrile or neoprene) and wear impervious clothing or a lab coat to prevent skin contact.[2][8][10]

-

Respiratory Protection: If dust formation is likely or exposure limits may be exceeded, a government-approved respirator is required.[8][10]

4.3 Handling Procedures:

-

Avoid the formation of dust and aerosols.[8]

-

Wash hands thoroughly after handling.[10]

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.[11]

4.4 Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][10]

-

Keep away from incompatible materials and foodstuff containers.[8]

Emergency Procedures

5.1 First-Aid Measures:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[8][10]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water.[8][10]

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][10]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8][10]

5.2 Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or alcohol-resistant foam.[8][10]

-

Specific Hazards: Emits toxic fumes under fire conditions.[10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[8][10]

5.3 Accidental Release Measures:

-

Personal Precautions: Evacuate the area and prevent unnecessary personnel from entering. Wear appropriate PPE as described in Section 4.2. Avoid dust formation.[8][10]

-

Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[8]

-

Containment and Cleanup: Carefully sweep or scoop up the spilled material and place it in a suitable, labeled container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[8][10]

Toxicity and Ecotoxicity Data

Specific toxicological and ecotoxicological data for this compound is limited. The following tables summarize the available information, which is largely based on the known hazards of cadmium compounds in general.

6.1 Acute Toxicity

| Endpoint | Result |

| Oral LD50 | No data available |

| Dermal LD50 | No data available |

| Inhalation LC50 | No data available |

While specific data is unavailable for this compound, it is classified as "Toxic if swallowed".[1]

6.2 Ecotoxicity

| Endpoint | Result |

| Toxicity to fish | No data available[8] |

| Toxicity to daphnia and other aquatic invertebrates | No data available[8] |

| Toxicity to algae | No data available[8] |

Cadmium and its compounds are generally very toxic to aquatic life with long-lasting effects.[10]

Experimental Protocols: General Methodologies for Safety Assessment

While specific experimental protocols for this compound were not found, the following are general methodologies used to assess the safety of chemical substances, which would be applicable.

7.1 Acute Oral Toxicity (OECD Guideline 423):

-

Objective: To determine the acute oral toxicity (LD50) of a substance.

-

Methodology: A stepwise procedure is used with a limited number of animals (typically rodents). A starting dose is administered to a small group of animals.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The substance is administered by gavage.

-

Animals are observed for signs of toxicity and mortality for up to 14 days.

-

Based on the outcome, the dose for the next group of animals is adjusted up or down.

-

The procedure is repeated until the LD50 can be estimated.

-

7.2 In Vitro Skin Corrosion (OECD Guideline 431):

-

Objective: To assess the potential of a substance to cause skin corrosion.

-

Methodology: Utilizes a reconstituted human epidermis model.

-

Procedure:

-

The test substance is applied topically to the surface of the skin tissue model.

-

After a defined exposure period, the substance is removed, and the tissue is rinsed.

-

Cell viability is measured using a colorimetric assay (e.g., MTT assay).

-

Corrosive substances are identified by their ability to reduce cell viability below a defined threshold.

-

Visualizations: Workflows and Potential Mechanisms

8.1 Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

8.2 Potential Cadmium-Induced Oxidative Stress Pathway

References

- 1. echemi.com [echemi.com]

- 2. nj.gov [nj.gov]

- 3. Cadmium Toxicity: What Are the U.S. Standards for Cadmium Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 4. Cadmium (Cd) (84-116) | NIOSH | CDC [cdc.gov]

- 5. The Effects of Cadmium Toxicity | MDPI [mdpi.com]

- 6. Cadmium toxicity and treatment: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound|lookchem [lookchem.com]

- 8. echemi.com [echemi.com]

- 9. osha.gov [osha.gov]

- 10. Safety Guideline [chemtrack.org]

- 11. pentachemicals.eu [pentachemicals.eu]

An In-depth Technical Guide on the Discovery and History of Cadmium Myristate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cadmium myristate, from the historical discovery of its constituent element, cadmium, to its modern synthesis and applications. The document details the physicochemical properties of this compound, presenting quantitative data in structured tables for clarity. Detailed experimental protocols for its synthesis are provided. Furthermore, this guide explores the pivotal role of this compound as a precursor in the burgeoning field of nanotechnology, particularly in the synthesis of quantum dots for bioimaging and as potential drug delivery vectors. While direct signaling pathways of the compound are not elucidated in the literature, the guide delves into the well-documented cellular signaling cascades affected by cadmium ions, offering insights into potential toxicological and pharmacological mechanisms.

Introduction

This compound, the cadmium salt of myristic acid, is a metal carboxylate that has transitioned from industrial applications to a key component in advanced materials science. Its primary contemporary significance lies in its role as a high-purity precursor for the synthesis of cadmium-based semiconductor nanocrystals, such as quantum dots. These nanomaterials have garnered substantial interest in biomedical research, particularly in high-resolution cellular imaging and targeted drug delivery systems. Understanding the history, synthesis, and properties of this compound is therefore crucial for researchers and professionals working at the interface of materials science, nanotechnology, and medicine.

Discovery and History

The history of this compound is intrinsically linked to the discovery of the element cadmium. In 1817, German chemist Friedrich Stromeyer identified a new element, which he named cadmium, as an impurity in zinc carbonate (calamine).[1][2][3] Stromeyer's discovery paved the way for the investigation of various cadmium compounds.[2]

Physicochemical Properties of this compound

This compound is a white, solid compound. Its key physicochemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 10196-67-5 | [6][7][8] |

| Molecular Formula | C₂₈H₅₄CdO₄ | [8][9] |

| Molecular Weight | 567.14 g/mol | [7][10] |

| Boiling Point | 319.6 °C at 760 mmHg | [7] |

| Flash Point | 144.8 °C | [7] |

| Vapor Pressure | 0.000139 mmHg at 25 °C | [7] |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Temperature (K) | Reference(s) |

| Enthalpy of Fusion (ΔfusH) | 43.00 kJ/mol | 374.70 | [10] |

| Entropy of Fusion (ΔfusS) | 115.00 J/mol·K | 374.70 | [10] |

Experimental Protocols: Synthesis of this compound

The most common method for synthesizing high-purity this compound is through a precipitation reaction, often referred to as an ex situ method.

Ex Situ Synthesis of this compound

This protocol is adapted from methodologies used in the synthesis of precursors for nanomaterials.

Materials:

-

Sodium myristate (C₁₄H₂₇NaO₂)

-

Cadmium nitrate (B79036) tetrahydrate (Cd(NO₃)₂·4H₂O)

-

Methanol (B129727) (CH₃OH)

-

Deionized water

Equipment:

-

1000 mL round-bottom flask

-

500 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Sonication bath

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Vacuum oven

Procedure:

-

Preparation of Sodium Myristate Solution: In the 1000 mL round-bottom flask, dissolve 5 g of sodium myristate (20 mmol) in 250 mL of methanol. Use sonication and vigorous stirring to ensure complete dissolution.

-

Preparation of Cadmium Nitrate Solution: In the 500 mL round-bottom flask, dissolve 3 g of cadmium nitrate tetrahydrate (10 mmol) in methanol.

-

Precipitation: Add the cadmium nitrate solution dropwise to the sodium myristate solution while stirring. A white precipitate of this compound will form.

-

Stirring: Continue to stir the mixture at room temperature for 2 hours to ensure the reaction goes to completion.

-

Filtration and Washing: Filter the white precipitate using a Büchner funnel. Wash the precipitate three times with 20 mL of methanol to remove any unreacted starting materials and byproducts.

-

Drying: Dry the resulting white solid in a vacuum oven at 40 °C overnight. This should yield approximately 4.5 g of this compound (a 79% reaction yield).

-

Storage: Store the dried this compound in the dark at 4 °C.

Role in Drug Development: A Precursor to Bioimaging and Drug Delivery Agents